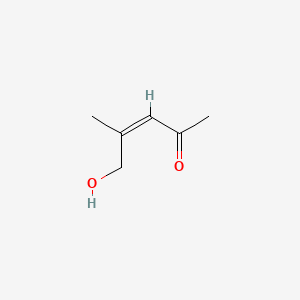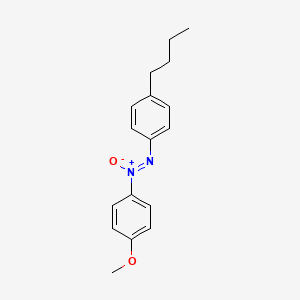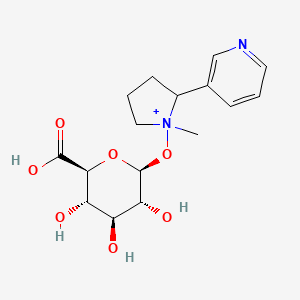![molecular formula C16H24N2O3 B13821883 N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide is a chemical compound known for its unique structure and properties It is a hydrazide derivative, characterized by the presence of a hydrazone linkage between an octanohydrazide moiety and a 2,4-dihydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide typically involves the condensation reaction between 2,4-dihydroxyacetophenone and octanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in the formation of ethers or esters, depending on the substituent introduced.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and antioxidant properties.
作用機序
The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenolic hydroxyl groups and hydrazone linkage play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]acetohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]butanohydrazide
Uniqueness
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide is unique due to its longer alkyl chain (octanohydrazide), which may influence its solubility, hydrophobicity, and overall biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs .
特性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]octanamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-16(21)18-17-12(2)14-10-9-13(19)11-15(14)20/h9-11,19-20H,3-8H2,1-2H3,(H,18,21)/b17-12+ |
InChIキー |
JSISUOJMNNBRHL-SFQUDFHCSA-N |
異性体SMILES |
CCCCCCCC(=O)N/N=C(\C)/C1=C(C=C(C=C1)O)O |
正規SMILES |
CCCCCCCC(=O)NN=C(C)C1=C(C=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


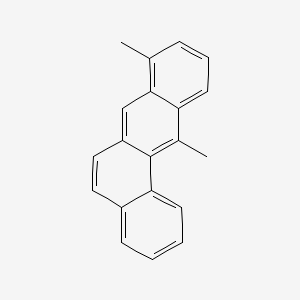
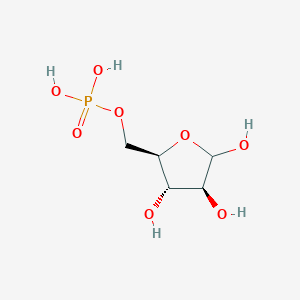
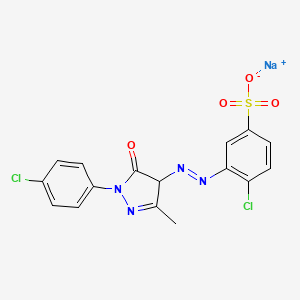
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
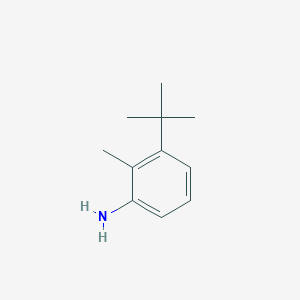
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
